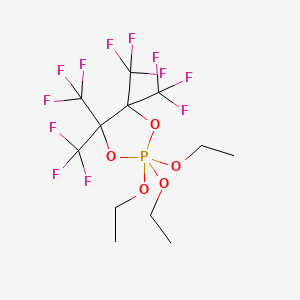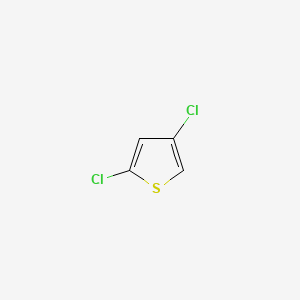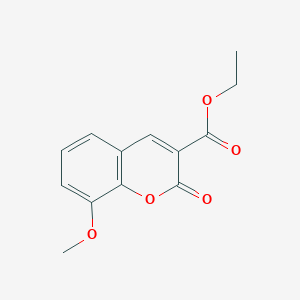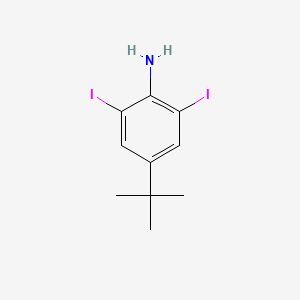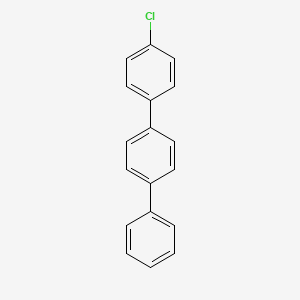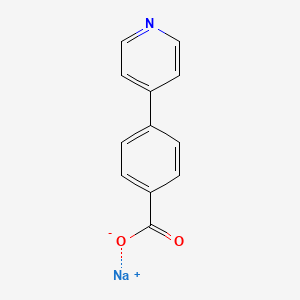
Sodium 4-(pyridin-4-yl)benzoate
概述
描述
Sodium 4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of pyridylbenzoates It is characterized by the presence of a pyridine ring attached to a benzoate moiety, with a sodium ion balancing the charge
作用机制
Target of Action
Sodium 4-(pyridin-4-yl)benzoate, also known as 4-(pyridin-4-yl)benzoate, is primarily used in the formation of robust pyridylbenzoate metal–organic frameworks . These frameworks are used as sorbents for volatile solvents and gases . The compound’s primary targets are therefore these volatile compounds, including halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .
Mode of Action
The compound interacts with its targets through adsorption . The activated isostructural porous compounds, where 4-(pyridin-4-yl)benzoate is used, show rotational disorder of one ring on each linker . This allows for the adsorption of the target compounds . The crystal structure obtained by vapour sorption of iodine into the framework could be desolvated to a phase isostructural with the original, indicating the robustness of the framework to cycling through sorption/desorption processes .
Biochemical Pathways
The compound plays a crucial role in the sorption and desorption processes of volatile compounds . This suggests that it may influence pathways related to these processes.
Pharmacokinetics
The compound’s robustness to cycling through sorption/desorption processes suggests that it may have good stability .
Result of Action
The result of this compound’s action is the effective adsorption of volatile compounds . The compound shows higher adsorption capacity for both carbon dioxide and hydrogen . This makes it useful in applications such as gas sorption and storage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of a specific substituent in a guest molecule allows a given set of specific host–guest supramolecular interactions which may include hydrogen or halogen bonding . These interactions often involve structural changes which can reversibly induce pore opening and closing . Such reversibility in sorption/desorption in response to chemical and physical stimuli are important in the recovery of adsorbents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(pyridin-4-yl)benzoate typically involves the reaction of 4-(pyridin-4-yl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is isolated by crystallization or precipitation. The general reaction can be represented as:
4-(pyridin-4-yl)benzoic acid+NaOH→Sodium 4-(pyridin-4-yl)benzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.
化学反应分析
Types of Reactions: Sodium 4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxide derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
科学研究应用
Sodium 4-(pyridin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of metal-organic frameworks (MOFs) for gas adsorption and separation.
相似化合物的比较
Sodium 4-(pyridin-4-yl)benzoate can be compared with other pyridylbenzoates, such as:
Sodium 3-(pyridin-4-yl)benzoate: Similar structure but different positional isomer.
Sodium 4-(pyridin-3-yl)benzoate: Pyridine ring attached at a different position on the benzoate moiety.
Uniqueness:
Structural Differences: The position of the pyridine ring affects the chemical reactivity and physical properties of the compound.
Applications: this compound is particularly noted for its use in MOFs and its potential biological activities.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
sodium;4-pyridin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMMVHIFOUTVBU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635473 | |
| Record name | Sodium 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207798-97-8 | |
| Record name | Sodium 4-(pyridin-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)
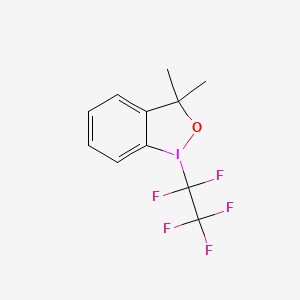
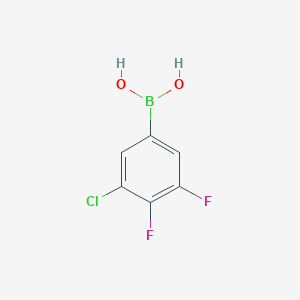
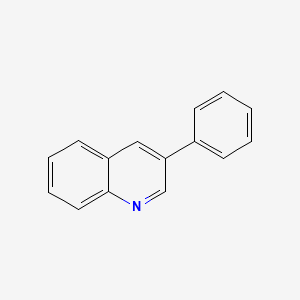
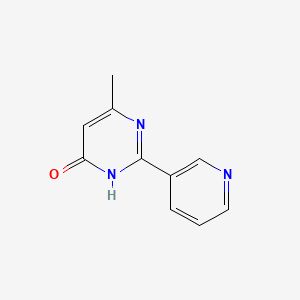
![[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B3031159.png)
